(3-(Dimethylamino)propyl)triphenylphosphonium bromide
Overview
Description
(3-(Dimethylamino)propyl)triphenylphosphonium bromide is a quaternary phosphonium salt with the molecular formula C23H27BrNP. It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine. This compound is known for its role as a phase-transfer catalyst, facilitating reactions between immiscible phases.
Mechanism of Action
Target of Action
It has been used in the synthesis of topoisomerase i-targeting antitumor agents , suggesting that it may interact with topoisomerase I, an enzyme that alters DNA supercoiling and is a target for many anticancer drugs.
Mode of Action
It is known to be a reactant in the preparation of various compounds . For instance, it has been used in the Wittig reaction with benzaldehyde , a common method for the synthesis of alkenes from aldehydes or ketones.
Biochemical Pathways
The compound has been used in the synthesis of the C15-C21 stereopentad of discodermolide via cleavage of aminoglycosides, double-bond isomerization, and selective hydroxyl group protection . Discodermolide is a potent antimitotic agent that stabilizes microtubules. Therefore, it can be inferred that the compound may indirectly affect the microtubule dynamics and cell division processes.
Result of Action
The compound has been used in the creation of diphenyl amine-based sodium channel blockers, which are effective against hNav1.2 . Sodium channels play a key role in the generation and propagation of action potentials in neurons. Therefore, the compound may indirectly contribute to the modulation of neuronal activity.
Action Environment
The compound is recommended to be stored in an inert atmosphere at room temperature .
Biochemical Analysis
Biochemical Properties
It has been used as a reactant for the preparation of topoisomerase I-targeting antitumor agents and diphenyl amine based sodium channel blockers
Cellular Effects
Given its use in the preparation of antitumor agents and sodium channel blockers , it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (3-(Dimethylamino)propyl)triphenylphosphonium bromide involves a multi-step synthesis process:
Step 1: Toluene is pumped into a reaction kettle, and triphenyl phosphine is added manually. 1,3-dibromopropane is then added dropwise at a relatively high speed. The mixture is refluxed for 5-6 hours at 80°C, followed by cooling, filtering, and drying to obtain an intermediate product.
Step 2: Methanol is pumped into the reaction kettle, and the intermediate product is added. A dimethylamine aqueous solution is added dropwise, and the reaction is performed for 10-14 hours at 50°C. After the reaction, methanol is evaporated to dryness.
Industrial Production Methods
The industrial production of this compound follows similar steps but on a larger scale, ensuring the reaction conditions are optimized for maximum yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3-(Dimethylamino)propyl)triphenylphosphonium bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the phosphonium group.
Wittig Reactions: It is commonly used in Wittig reactions with aldehydes or ketones to form alkenes.
Common Reagents and Conditions
Reagents: Common reagents include aldehydes, ketones, and bases such as sodium hydride.
Conditions: Reactions are typically carried out under inert atmospheres and at controlled temperatures to ensure the stability of the compound.
Major Products
The major products formed from these reactions include alkenes and other substituted phosphonium compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
(3-(Dimethylamino)propyl)triphenylphosphonium bromide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- (4-Carboxybutyl)triphenylphosphonium bromide
- (3-Carboxypropyl)triphenylphosphonium bromide
- (3-Bromopropyl)triphenylphosphonium bromide
- (4-Bromobutyl)triphenylphosphonium bromide
- (6-Aminohexyl)triphenylphosphonium bromide hydrobromide
Uniqueness
(3-(Dimethylamino)propyl)triphenylphosphonium bromide is unique due to its dimethylamino group, which enhances its solubility and reactivity in various chemical reactions. This makes it particularly useful in the synthesis of complex organic molecules and pharmaceutical intermediates.
Biological Activity
(3-(Dimethylamino)propyl)triphenylphosphonium bromide, often abbreviated as TPPBr, is a quaternary ammonium compound characterized by its triphenylphosphonium group attached to a dimethylamino propyl chain. This unique structure imparts significant biological activity, particularly in the context of mitochondrial targeting and potential therapeutic applications, especially in cancer treatment.
- Molecular Formula : CHBrN
- Molecular Weight : 509.2569 g/mol
- Appearance : Off-white solid
- Solubility : Slightly soluble in chloroform and methanol
The compound's lipophilicity and positive charge facilitate its ability to cross cellular membranes and accumulate within mitochondria, making it a candidate for drug delivery systems aimed at enhancing therapeutic efficacy against various diseases, including cancer.
The mechanism of action of TPPBr primarily revolves around its ability to target mitochondria. The triphenylphosphonium group allows for selective accumulation in cancer cell mitochondria due to the higher transmembrane potential compared to normal cells. Once inside the mitochondria, TPPBr can disrupt mitochondrial function, leading to increased production of reactive oxygen species (ROS), which can trigger apoptosis in cancer cells.
Cytotoxicity Studies
Research has demonstrated that TPPBr exhibits significant cytotoxic effects on various cancer cell lines. The following table summarizes the IC values for TPPBr against different human cancer cell lines:
These findings indicate that TPPBr is particularly effective against lung and prostate cancer cells, suggesting its potential as a therapeutic agent.
Mechanistic Insights
Studies have indicated that TPPBr induces mitochondrial dysfunction leading to apoptosis through several pathways:
- Increased ROS Production : Treatment with TPPBr significantly elevates ROS levels, promoting oxidative stress within cells .
- Mitochondrial Permeability Transition : At certain concentrations, TPPBr can induce the opening of the mitochondrial permeability transition pore (mPTP), a critical event leading to cell death .
- Apoptotic Signaling : Flow cytometry analyses have shown that TPPBr treatment results in increased apoptotic rates in treated cells, with percentages reaching up to 16.4% in HeLa cells at higher concentrations .
Case Studies
- Study on Lung Cancer Cells : A study involving A549 lung carcinoma cells found that TPPBr effectively inhibited cell growth and induced apoptosis through ROS-mediated pathways. The compound demonstrated an IC value of 5 µM, highlighting its potency against this cancer type.
- Prostate Cancer Research : In PC-3 prostate cancer cells, TPPBr was shown to disrupt mitochondrial function and induce significant cytotoxicity at concentrations as low as 8 µM. This study suggested further exploration into its use as an adjunct therapy in prostate cancer treatment .
Comparative Analysis with Similar Compounds
The following table compares TPPBr with other similar phosphonium compounds regarding their biological activities:
Compound Name | Structure Features | Biological Activity |
---|---|---|
(3-(Aminopropyl)triphenylphosphonium bromide | Amino group instead of dimethylamino | Moderate cytotoxicity |
(3-(Trimethylamino)propyl)triphenylphosphonium bromide | Trimethylamino group | Higher lipophilicity but less selective |
(3-(Octadecyl)triphenylphosphonium bromide | Long alkyl chain | Increased membrane interaction but lower cytotoxicity |
TPPBr's unique dimethylamino propyl linkage enhances its selectivity for mitochondria compared to other derivatives, making it a promising candidate for targeted therapy.
Properties
IUPAC Name |
3-(dimethylamino)propyl-triphenylphosphanium;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NP.BrH/c1-24(2)19-12-20-25(21-13-6-3-7-14-21,22-15-8-4-9-16-22)23-17-10-5-11-18-23;/h3-11,13-18H,12,19-20H2,1-2H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWPSKSQQSJKKF-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27BrNP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90580684 | |
Record name | [3-(Dimethylamino)propyl](triphenyl)phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90580684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18355-96-9 | |
Record name | Phosphonium, [3-(dimethylamino)propyl]triphenyl-, bromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18355-96-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [3-(Dimethylamino)propyl](triphenyl)phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90580684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phosphonium, [3-(dimethylamino)propyl]triphenyl-, bromide (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.946 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What was the main challenge in scaling up the production of (3-(Dimethylamino)propyl)triphenylphosphonium bromide?
A1: The primary challenge in scaling up the production was ensuring process safety and product quality. [] The research team addressed this by simulating the reaction to understand heat production and byproduct formation using kinetic parameters obtained from laboratory experiments and reaction calorimeter measurements. [] This approach allowed them to establish safe operating conditions for large-scale production while maintaining high product quality. []
Q2: How did the researchers determine the kinetic parameters for the amination reaction?
A2: The research article mentions that kinetic parameters were determined using laboratory experiments and reaction calorimeter measurements. [] Unfortunately, the specific experimental details and methodologies used for these measurements are not described within the provided abstract.
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